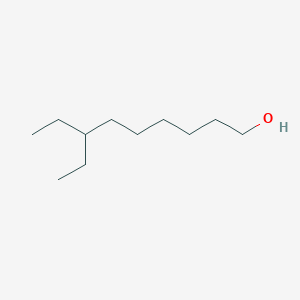

7-Ethyl-1-nonanol

Description

Contextualization of Branched Primary Alcohols in Organic Synthesis and Industrial Chemistry

Branched primary alcohols are a pivotal class of organic compounds that serve as crucial intermediates and building blocks in both academic and industrial chemistry. Their branched structure significantly influences their physical properties, often resulting in lower melting points and pour points, and different solvency characteristics compared to linear alcohols of the same carbon number. rsc.orgexxonmobilchemical.com These properties are highly desirable in various applications.

In industrial chemistry, branched primary alcohols are key precursors for a wide range of products. They are extensively used in the synthesis of:

Surfactants and Detergents: Ethoxylates derived from branched alcohols are used as non-ionic surfactants in cleaning products, offering excellent wetting and emulsifying properties. exxonmobilchemical.comontosight.aijaychemical.com The branching can enhance performance, particularly in creating unstable foam, which is advantageous in certain industrial cleaning applications. pcc.eu

Plasticizers: Esterification of branched alcohols produces plasticizers used to increase the flexibility and durability of polymers like PVC. wikipedia.org

Lubricants and Fuel Additives: The low-temperature fluidity of branched-chain Guerbet alcohols makes them valuable components in high-performance lubricants and synthetic engine oils. exxonmobilchemical.comcore.ac.uk

Coatings and Inks: Their solvency power makes them useful in formulations for coatings and inks. exxonmobilchemical.com

In organic synthesis, the hydroxyl group of branched primary alcohols provides a reactive site for numerous transformations, including oxidation to aldehydes and carboxylic acids, esterification, and conversion to alkyl halides, enabling the construction of more complex molecular architectures. diva-portal.org The development of catalytic systems that can selectively produce specific branched isomers is an active area of research, driven by the need for tailored molecules with precise properties. rsc.org

Nomenclature, Isomeric Considerations, and Stereochemical Perspectives on 7-Ethyl-1-nonanol

Nomenclature The compound is systematically named according to IUPAC nomenclature as This compound . Its Chemical Abstracts Service (CAS) Registry Number is 2429-97-2 . nist.gov The structure consists of a nine-carbon (nonane) chain with the hydroxyl (-OH) group at position 1, making it a primary alcohol. An ethyl group is attached to the carbon at position 7.

Isomeric Considerations this compound has the molecular formula C11H24O. This formula corresponds to numerous structural isomers, which are molecules with the same formula but different atomic connectivity. solubilityofthings.com These include other branched primary undecanols (e.g., 5-Ethyl-1-nonanol), secondary and tertiary undecanols, and ethers. nih.gov The position of the ethyl branch and the length of the main carbon chain differentiate this compound from its constitutional isomers. senecalearning.com This structural variation among isomers leads to distinct physical properties such as boiling points and densities. wikipedia.org

Stereochemical Perspectives A critical feature of this compound is the presence of a chiral center at the seventh carbon atom. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group (-CH2CH3), a hexyl group (-C6H13), and a propyl alcohol group (-(CH2)6OH). Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-7-Ethyl-1-nonanol and (S)-7-Ethyl-1-nonanol. doubtnut.com

The synthesis of this alcohol through many common chemical routes typically results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is a significant challenge in synthetic chemistry. nih.gov Standard distillation is often ineffective for separating enantiomers due to their identical physical properties in an achiral environment. google.com Advanced techniques such as chiral chromatography, which uses a chiral stationary phase (CSP), or the formation of diastereomeric derivatives with a chiral resolving agent, are generally required to isolate the individual enantiomers. diva-portal.orgnih.gov The development of methods for the enantioselective synthesis of specific chiral alcohols is an important goal in modern chemistry, allowing for the production of enantiomerically pure compounds directly. chinesechemsoc.orgpnas.orgliverpool.ac.ukacs.orgresearchgate.net

Current Research Landscape and Emerging Trends for Branched Nonanols

The research landscape for branched alcohols like this compound is shaped by the demand for high-performance, sustainable, and specialized chemicals. A significant area of focus is on the catalytic synthesis methods to produce these alcohols with greater control and efficiency.

One of the most prominent synthetic routes is the Guerbet reaction , which condenses primary alcohols into higher, β-branched alcohols. wikipedia.orgchemeurope.com This reaction is of growing interest due to the increasing availability of bio-based alcohols (e.g., from fermentation), which can serve as renewable feedstocks. rsc.orgcore.ac.uk Research is focused on developing more efficient and milder catalytic systems, including those based on iridium, ruthenium, and other transition metals, to improve yields and reduce the harsh conditions traditionally required. rsc.orgrsc.orgliverpool.ac.uk

Another major industrial route to alcohols is the hydroformylation of olefins followed by hydrogenation . ccspublishing.org.cnrsc.org This process can produce both linear and branched alcohols, and research is ongoing to develop catalysts with high regioselectivity to favor the desired branched isomers. d-nb.infochemrxiv.orgacs.org The use of cobalt- and rhodium-based catalysts is well-established, with new research exploring novel ligands and reaction conditions to enhance performance. rsc.orgacs.org

Emerging trends point towards the synthesis of increasingly complex and functionalized long-chain alcohols. These "designer" alcohols are sought after for their ability to impart specific properties to end-products, such as enhanced biodegradability, superior wetting speed in surfactants, and specific viscosity profiles in lubricants. exxonmobilchemical.comuantwerpen.be There is also a move towards creating alcohols with multiple branch points to further tune their physical properties. researchgate.net The functionalization of the alkyl chain itself, in addition to the hydroxyl group, is another avenue of exploration to create novel chemical intermediates. acs.org

The analysis and separation of complex isomeric mixtures of branched alcohols also remain a key research challenge. Techniques like multidimensional liquid chromatography and advanced mass spectrometry are being developed for better characterization and separation of these closely related structures. nih.govnih.govresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nist.gov |

| CAS Number | 2429-97-2 | nist.gov |

| Molecular Formula | C11H24O | nist.gov |

| Molecular Weight | 172.31 g/mol | nist.gov |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | ~230-240 °C (estimated) | Based on similar C11 alcohols nih.gov |

| Density | ~0.83 g/cm³ (estimated) | Based on similar C11 alcohols nih.gov |

| Solubility in Water | Very slightly soluble (estimated) | Based on long-chain alcohols industrialchemicals.gov.auwikipedia.org |

| Chirality | Exists as (R) and (S) enantiomers |

Note: Experimental data for this compound is limited. Estimated values are based on trends for long-chain branched alcohols and data for isomers like 1-Undecanol.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

7-ethylnonan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-11(4-2)9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

JNZFLHPHQULXRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development for 7 Ethyl 1 Nonanol

Enantioselective Synthesis Strategies for Chiral Control

The structure of 7-Ethyl-1-nonanol features a stereocenter at the C7 position, making the development of enantioselective synthetic routes a critical objective for applications requiring stereochemically pure isomers. Strategies to achieve this chiral control primarily revolve around asymmetric catalysis and biocatalysis.

One prominent approach involves the asymmetric reduction of a prochiral ketone precursor, such as 7-ethylnonan-9-one. This transformation can be effectively catalyzed by alcohol dehydrogenases (ADHs), which are enzymes capable of delivering high enantioselectivity under mild conditions. mdpi.com Ketoreductases (KREDs), a class of ADHs, are particularly well-suited for this purpose, often used in conjunction with a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase or an enzymatic system like glucose/glucose dehydrogenase).

Another viable strategy is the enzymatic kinetic resolution (EKR) of racemic this compound. mdpi.com In this method, a biocatalyst, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. mdpi.combeilstein-journals.org This allows for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart, both in high enantiomeric purity. Lipases from Candida antarctica (CAL-B) and Burkholderia cepacia are known for their broad substrate scope and high enantioselectivity in such resolutions. mdpi.com

Table 1: Comparison of Potential Enantioselective Methods for this compound

| Method | Precursor/Substrate | Typical Catalyst/Enzyme | Key Advantages | Potential Outcome |

|---|---|---|---|---|

| Asymmetric Reduction | 7-ethylnonanal | Ketoreductase (KRED) | Direct route to a single enantiomer, high potential ee | (R)- or (S)-7-Ethyl-1-nonanol (>99% ee) |

| Enzymatic Kinetic Resolution | racemic-7-Ethyl-1-nonanol | Lipase (e.g., CAL-B) | High enantiopurity for both enantiomers (alcohol and ester) | (S)-7-Ethyl-1-nonanol (>99% ee) and (R)-7-Ethyl-1-nonyl acetate (B1210297) (>99% ee) |

Catalytic Hydrogenation and Hydroformylation Routes to Branched Primary Alcohols

Hydroformylation, or the oxo process, represents a powerful, atom-economical industrial method for producing aldehydes from alkenes, which can then be hydrogenated to alcohols. almerja.comlibretexts.org For the synthesis of this compound, a suitable C10 alkene feedstock is required. A potential route involves the hydroformylation of a C10 olefin, followed by in-situ or subsequent hydrogenation of the resulting aldehyde.

The process typically begins with an olefin, carbon monoxide, and hydrogen in the presence of a transition metal catalyst. google.com Cobalt and rhodium complexes are the most common catalysts. almerja.com While older processes used cobalt carbonyl complexes at high pressures and temperatures, modern methods often employ rhodium catalysts modified with phosphine (B1218219) ligands, which operate under milder conditions and offer higher selectivity for the desired linear aldehyde (n-isomer) over the branched isomer (iso-isomer). almerja.comethz.ch

For this compound, a key challenge is directing the hydroformylation to the terminal carbon. Starting with an isomerized linear C10 olefin feed can produce a mixture of C11 primary alcohols, including the desired lightly branched structures. wipo.int Following the formation of the aldehyde intermediate (7-ethylnonanal), catalytic hydrogenation is performed to yield this compound. This reduction can be achieved using various catalysts, such as nickel, platinum, or ruthenium, often in a one-pot or two-step sequence. rsc.orggoogle.comrsc.org Some advanced cobalt-phosphine catalyst systems are capable of directly converting olefins to alcohols in a single stage, a process known as reductive hydroformylation. google.comrsc.org

Table 2: Catalyst Systems for Hydroformylation-Hydrogenation Sequence

| Catalyst System | Process Step | Typical Conditions | Selectivity/Yield |

|---|---|---|---|

| HCo(CO)₄ | Hydroformylation | 150-180°C, 200-300 atm | Lower n/iso ratio, higher branching |

| HRh(CO)(PPh₃)₃ | Hydroformylation | 80-120°C, 10-100 atm | High n/iso ratio (up to >16:1) ethz.ch |

| Heterogeneous Co@Polymer | Reductive Hydroformylation | 170°C, syngas | High yield of alcohol (>90%) rsc.org |

| Raney Nickel / Pd/C | Hydrogenation | 100-150°C, H₂ pressure | High yield (>95%) conversion of aldehyde to alcohol |

Cross-Coupling Reactions and Organometallic Approaches for C-C Bond Formation

Organometallic reagents are fundamental tools in organic synthesis for constructing carbon-carbon bonds, providing versatile pathways to complex alcohols like this compound. alevelchemistry.co.uk The Grignard reaction is a classic and highly effective method. solubilityofthings.comlibretexts.org A plausible retrosynthetic approach for this compound involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with a protected 7-halo-1-heptanal or a related epoxide, followed by deprotection. More directly, the entire C11 backbone can be assembled by reacting a Grignard reagent, such as (6-bromohexyl)magnesium bromide, with an appropriate epoxide or aldehyde.

The addition of organometallic reagents to carbonyl compounds is a cornerstone of alcohol synthesis. researchgate.net For instance, reacting heptanal (B48729) with an ethylmagnesium or ethyllithium (B1215237) reagent would produce nonan-3-ol, which would require subsequent chain extension. A more convergent synthesis could involve the reaction of a suitable organometallic reagent with an epoxide, such as 1,2-epoxynonane, which would introduce the hydroxyl group at a defined position. libretexts.org

Modern cross-coupling reactions, such as the Suzuki and Negishi reactions, offer high functional group tolerance and are powerful methods for C-C bond formation, though they are more commonly applied to form sp²-sp³ or sp²-sp² bonds. chemie-brunschwig.ch A synthetic strategy could employ a Negishi coupling between an organozinc reagent and an organic halide to construct the carbon skeleton prior to the introduction or modification of the alcohol functional group.

Table 3: Organometallic Approaches for this compound Skeleton

| Reaction Type | Reactant 1 | Reactant 2 | Key Intermediate | Advantages |

|---|---|---|---|---|

| Grignard Reaction | Ethylmagnesium bromide | 7-((tert-Butyldimethylsilyl)oxy)heptanal | Protected 7-Ethyl-1,7-nonanediol | Robust, well-established C-C bond formation. libretexts.org |

| Organolithium Addition | Ethyllithium | 1,2-Epoxyoctane | 3-Ethyl-1-nonanol | Highly reactive nucleophiles. solubilityofthings.com |

| Negishi Coupling | Ethylzinc chloride | 1-Bromo-7-(methoxymethoxy)nonane | 9-Ethyl-3-(methoxymethoxy)nonane | High functional group tolerance. chemie-brunschwig.ch |

Biocatalytic and Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biocatalysts. nih.gov This hybrid approach is particularly powerful for producing chiral molecules like this compound. A typical chemoenzymatic route involves a chemical synthesis to create a racemic or prochiral intermediate, followed by an enzymatic step to induce chirality. mdpi.comscielo.br

For example, a racemic mixture of this compound can be synthesized chemically via a Grignard reaction. This racemic alcohol can then be subjected to enzymatic kinetic resolution (EKR) using a lipase, as described in section 2.1. mdpi.com The lipase selectively acylates one enantiomer, allowing for the separation of the highly enantioenriched alcohol and its corresponding ester. This method has been successfully applied to a wide range of secondary alcohols. mdpi.combeilstein-journals.org

Alternatively, a chemical route could be used to synthesize the precursor ketone, 7-ethylnonanal. This ketone can then be asymmetrically reduced to the desired chiral alcohol using a specific ketoreductase (KRED) or alcohol dehydrogenase (ADH). mdpi.com This approach avoids a resolution step and can directly yield the target enantiomer with high purity. The combination of chemical synthesis for backbone construction and biocatalysis for stereocontrol exemplifies an efficient chemoenzymatic strategy. scielo.brmdpi.com

Flow Chemistry and Process Intensification in this compound Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced safety, improved process control, and greater scalability. rsc.orgmt.com Flow reactors provide superior heat and mass transfer compared to batch reactors, which is particularly beneficial for highly exothermic reactions like Grignard additions or energetic hydrogenations. scielo.br

Synthesizing this compound via a Grignard reaction in a flow setup would allow for precise control over reaction temperature and mixing, minimizing the formation of byproducts and improving safety by reducing the volume of reactive intermediates present at any given time. rsc.org Similarly, high-pressure/high-temperature reactions like hydroformylation or hydrogenation can be conducted more safely and efficiently in a continuous flow system. scielo.br

Process intensification aims to combine multiple unit operations into a single piece of equipment, leading to smaller, more efficient, and more economical plants. arxiv.orgdokumen.pub For the production of this compound, this could involve integrating the hydroformylation and subsequent hydrogenation steps into a single, continuous-flow reactor system with different catalytic beds. rsc.org Another intensification strategy is reactive separation, where the reaction and purification occur simultaneously. For example, a system could be designed where the alcohol product is continuously removed from the reaction mixture to shift equilibrium and enhance yield, a technique particularly useful in esterification or acetal (B89532) formation. arxiv.orgmdpi.com

Atom Economy and Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer, renewable materials. mit.educarlroth.comsigmaaldrich.cn A key metric for evaluating the "greenness" of a reaction is atom economy, which measures the proportion of reactant atoms that are incorporated into the final product. libretexts.orgacs.orgwiley-vch.de

Addition reactions, such as catalytic hydrogenation and hydroformylation, are inherently atom-economical. beilstein-journals.org The hydroformylation of a C10 olefin to 7-ethylnonanal, followed by hydrogenation, approaches 100% atom economy, as all atoms from the alkene, CO, and H₂ are incorporated into the final this compound product. This stands in contrast to substitution or elimination reactions, which generate stoichiometric byproducts.

Table 4: Atom Economy Comparison for Selected Synthetic Steps

| Synthetic Route (Simplified) | Reaction Type | Byproducts | Theoretical Atom Economy* | Green Chemistry Alignment |

|---|---|---|---|---|

| Hydroformylation/Hydrogenation | Addition | None (ideal) | 100% | High - catalytic, high atom economy. beilstein-journals.org |

| Grignard Reaction (EtMgBr + Aldehyde) | Addition/Substitution | Mg(OH)Br | ~65-75% | Moderate - uses stoichiometric reagent, generates salt waste. |

| Ester Reduction (with LiAlH₄) | Reduction | Li/Al salts | Low | Low - poor atom economy due to stoichiometric metal hydride. |

*Theoretical atom economy calculated as (MW of desired product / Σ MW of all reactants) x 100. Values are illustrative.

Elucidation of Reaction Mechanisms and Kinetic Studies for 7 Ethyl 1 Nonanol Transformations

Mechanistic Investigations of Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of 7-Ethyl-1-nonanol, a primary alcohol, can yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org

The initial oxidation product is 7-ethylnonanal. This partial oxidation is typically achieved using milder oxidizing agents or by controlling the reaction conditions, such as distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.uk A common laboratory-scale reagent for this transformation is Pyridinium Chlorochromate (PCC), which is known to halt the oxidation at the aldehyde stage. saskoer.ca

The mechanism for oxidation using chromate-based reagents, such as those in a Jones oxidation (CrO₃ in H₂SO₄), involves several steps. saskoer.ca First, the alcohol's oxygen atom attacks the chromium atom of the oxidizing agent (e.g., HCrO₃⁺), forming a chromate (B82759) ester intermediate. saskoer.ca Subsequently, a base (often water) removes a proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of a carbon-oxygen double bond, characteristic of the aldehyde. saskoer.ca

| Oxidizing Agent | Expected Product from this compound | Typical Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | 7-Ethylnonanal | Anhydrous solvent (e.g., CH₂Cl₂) | saskoer.ca |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 7-Ethylnonanoic Acid | Aqueous acid, heat (reflux) | libretexts.orgchemguide.co.uk |

| Chromium Trioxide (CrO₃) / H₂SO₄ | 7-Ethylnonanoic Acid | Acetone, water | saskoer.ca |

| Sodium Bicarbonate (NaHCO₃) / Bromine (Br₂) | 7-Ethylnonanal | E2 mechanism with weak base | saskoer.ca |

Kinetics and Thermodynamics of Esterification Reactions

Esterification is a condensation reaction between an alcohol and a carboxylic acid to form an ester and water. The reaction of this compound with a carboxylic acid, such as acetic acid, would produce 7-ethylnonyl acetate (B1210297). This process, commonly known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid. uakron.edu

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the oxygen atom of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to release the ester product and regenerate the acid catalyst.

Kinetic studies on the esterification of similar alcohols, like ethanol (B145695) with acetic acid, show that the reaction is influenced by temperature and the molar ratio of reactants. researchgate.net Increasing the temperature generally increases the reaction rate constant. The reaction is reversible, and the position of the equilibrium can be shifted towards the product side by removing water or using an excess of one reactant. researchgate.net Studies on the esterification of cardanol-based resins have shown the reaction to follow first-order kinetics and to be spontaneous and irreversible under specific conditions. researchgate.net

| Temperature (°C) | Molar Ratio (Ethanol/Acetic Acid) | Rate Constant (k) | Conversion (%) | Reference |

| 50 | 10 | - | ~75 | researchgate.net |

| 60 | 10 | - | ~80 | researchgate.net |

Dehydration Reaction Mechanisms and Selective Olefin Formation

The acid-catalyzed dehydration of alcohols is a method for synthesizing alkenes. libretexts.org For a primary alcohol like this compound, the reaction proceeds by heating in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. libretexts.org The mechanism and product distribution depend significantly on the reaction conditions.

Typically, primary alcohols undergo dehydration via the E2 (bimolecular elimination) mechanism. libretexts.org The process involves:

Protonation of the hydroxyl group by the acid to form an alkyloxonium ion, creating a good leaving group (water).

A base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon (C2) simultaneously as the water molecule departs from C1.

This concerted process leads to the formation of the corresponding terminal alkene, 7-ethyl-1-nonene. High temperatures (typically 170-180°C for primary alcohols) favor this elimination pathway. libretexts.org

Under certain conditions, an E1 (unimolecular elimination) mechanism might compete, although it is less favored for primary alcohols due to the instability of the primary carbocation that would need to form. libretexts.org If a primary carbocation were to form, it would be highly prone to rearrangement (hydride or alkyl shifts) to a more stable secondary or tertiary carbocation before elimination occurs. libretexts.org This would lead to a mixture of isomeric olefins rather than selective formation of the terminal alkene.

Studies on the dehydration of various linear 1-alcohols (C4 to C14) over γ-alumina catalysts have shown that α-olefins can be produced with high selectivity at temperatures between 260-350°C. google.com

| Catalyst/Conditions | Mechanism | Primary Product from this compound | Reference |

| Concentrated H₂SO₄, 170-180°C | E2 | 7-Ethyl-1-nonene | libretexts.org |

| γ-Alumina, 280-320°C | Catalytic Elimination | 7-Ethyl-1-nonene | google.com |

Etherification Processes Involving this compound as a Substrate

This compound can undergo etherification reactions to form ethers. The most common process is the acid-catalyzed bimolecular dehydration, which yields a symmetrical ether. In this reaction, two molecules of the alcohol condense, eliminating one molecule of water. For this compound, this would produce bis(7-ethylnonyl) ether.

This reaction competes with the intramolecular dehydration that produces alkenes. Lower temperatures generally favor the bimolecular etherification, while higher temperatures favor elimination to form the alkene. libretexts.org The mechanism is essentially a nucleophilic substitution (Sₙ2) reaction where one alcohol molecule acts as the nucleophile and a second, protonated alcohol molecule acts as the substrate.

One molecule of this compound is protonated by the acid catalyst to form an alkyloxonium ion.

A second molecule of this compound attacks the carbon adjacent to the oxonium ion, displacing a water molecule in a concerted Sₙ2 step.

The resulting protonated ether is then deprotonated to yield the final symmetrical ether product.

Kinetic studies on the etherification of various linear and branched alcohols over solid acid catalysts like tungstated zirconia have been performed. osti.gov Research on the dehydration of C5-C12 linear 1-alcohols over η-alumina showed that linear ethers were major products alongside linear α-olefins, with the highest ether yield obtained at 300°C and 1 MPa. acs.org

| Reactants | Catalyst | Temperature (°C) | Primary Product | Reference |

| This compound (2 equiv.) | H₂SO₄ (cat.) | ~140°C | Bis(7-ethylnonyl) ether | libretexts.org |

| 1-Hexanol | η-Alumina | 300 | Di-n-hexyl ether | acs.org |

| Equimolar C6-C12 1-alcohols | Tungstated Zirconia | 120 | Statistical distribution of symmetrical and mixed ethers | osti.gov |

Pericyclic and Rearrangement Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are characterized by being largely unaffected by solvents or catalytic reagents. msu.edu Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu While this compound itself is not a typical substrate for pericyclic reactions, its derivatives could participate in such transformations. For example, an unsaturated derivative of this compound could potentially undergo a Cope or Claisen rearrangement. msu.edu

Rearrangement reactions are more directly relevant to the chemistry of this compound, particularly in the context of dehydration. As mentioned in section 3.3, if the dehydration were to proceed via an E1 mechanism, the initially formed unstable primary carbocation would be susceptible to rearrangement. A 1,2-hydride shift from an adjacent carbon could lead to a more stable secondary or tertiary carbocation, which would then lose a proton to form a more substituted (and thermodynamically more stable) internal alkene, according to Zaitsev's rule. This contrasts with the E2 mechanism, which typically yields the less substituted Hofmann product from primary alcohols.

Theoretical and Computational Chemistry Approaches to 7 Ethyl 1 Nonanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 7-Ethyl-1-nonanol. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its structure and chemical reactivity.

Key electronic properties calculated for this compound include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would show a high negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack, and a positive potential around the hydroxyl hydrogen, making it a site for hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For an alcohol like this compound, the HOMO is typically localized on the oxygen atom's lone pairs, while the LUMO is distributed over the C-O and C-H antibonding orbitals.

Table 1: Predicted Electronic Properties of this compound via DFT Calculations (Note: These are hypothetical values for illustrative purposes, based on typical results for similar long-chain alcohols.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the oxygen atom. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability, associated with antibonding orbitals. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and relatively low reactivity under normal conditions. |

| Dipole Moment | ~1.7 D | Arises from the polar C-O and O-H bonds, influencing intermolecular interactions. rsc.org |

| MEP Minimum | ~-0.04 a.u. | Located on the oxygen atom, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. |

| MEP Maximum | ~+0.03 a.u. | Located on the hydroxyl hydrogen, identifying it as a hydrogen bond donor site. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. biorxiv.orgnih.gov For a flexible molecule like this compound, with numerous rotatable single bonds, MD simulations are essential for exploring its conformational landscape and understanding how it interacts with other molecules in a liquid state.

In an MD simulation, the molecule's atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a predefined force field. The simulation tracks the trajectory of each atom over time, revealing how the molecule folds, bends, and interacts with its surroundings.

For this compound, conformational analysis via MD would reveal the preferred spatial arrangements of its alkyl chain and ethyl branch. Due to its length and branching, the molecule can adopt a vast number of conformations, from extended linear shapes to more compact, folded structures. vulcanchem.com MD simulations can quantify the probability of finding the molecule in these different states.

Furthermore, MD is used to study intermolecular interactions, particularly the hydrogen bonding that dominates the behavior of alcohols. acs.orgresearchgate.net In a simulation of liquid this compound, one could observe the formation and breaking of hydrogen bonds between the hydroxyl groups of neighboring molecules, leading to transient supramolecular structures like chains and rings. researchgate.net

Table 2: Key Intermolecular Interactions for this compound Studied by MD

| Interaction Type | Description | Significance in Bulk Liquid |

| Hydrogen Bonding | Strong electrostatic attraction between the hydroxyl hydrogen of one molecule and the oxygen of another. | The primary force governing the liquid structure, boiling point, and viscosity. Leads to the formation of dynamic clusters. |

| Van der Waals Forces | Weak, transient attractions due to temporary fluctuations in electron density along the long alkyl chains. | Contribute significantly to the overall cohesion of the liquid, increasing with chain length. |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the polar hydroxyl groups. | Orients molecules relative to one another, contributing to the liquid's dielectric properties. |

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. rsc.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction.

For this compound, common reactions that can be studied include oxidation to an aldehyde or carboxylic acid, and dehydration to form an alkene. Using quantum chemical methods, researchers can calculate the geometries and energies of the reactants, products, intermediates, and the crucial transition state. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is essential for determining the reaction rate.

For example, in the dehydration of this compound, computational methods could compare the energy barriers for forming different alkene isomers, predicting which product is favored. The effect of a catalyst, such as a strong acid, can also be modeled by including the catalytic species in the calculation and seeing how it lowers the activation energy of the transition state.

Table 3: Computational Analysis of a Hypothetical Reaction: Dehydration of this compound

| Parameter | Computational Method | Information Gained |

| Reactant/Product Geometries | Geometry Optimization (e.g., DFT) | Provides the most stable 3D structures and their relative energies (enthalpy of reaction). |

| Transition State Geometry | TS Search Algorithms (e.g., QST2/3) | Identifies the specific atomic arrangement at the peak of the energy barrier. |

| Activation Energy (Ea) | Energy difference between TS and reactants | Allows for the prediction of reaction rates and kinetic feasibility. osti.gov |

| Vibrational Frequencies | Frequency Calculation (e.g., DFT) | Confirms a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | Traces the path from the transition state down to the reactants and products, confirming the connection. |

Computational Prediction of Spectroscopic Signatures for Advanced Analysis

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. By simulating the physical phenomena that give rise to spectral signals, these methods provide a powerful complement to experimental spectroscopy.

For this compound, the most common predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. The prediction is based on calculating the magnetic shielding around each nucleus, which is influenced by the local electronic environment. These predicted spectra can help assign experimental peaks and confirm the molecular structure.

IR Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule's chemical bonds. acs.org Each vibrational mode (stretching, bending) corresponds to a specific frequency. The predicted IR spectrum for this compound would show characteristic peaks for O-H stretching, C-H stretching, and C-O stretching, among others.

Table 4: Computationally Predicted Spectroscopic Data for this compound (Note: These are hypothetical, yet chemically reasonable, values for illustrative purposes.)

| Spectroscopy Type | Predicted Feature | Structural Assignment |

| ¹³C NMR | δ ≈ 62 ppm | C1 (carbon bonded to -OH) |

| δ ≈ 39 ppm | C7 (chiral center, CH group) | |

| δ ≈ 11 ppm | C11 (terminal methyl of ethyl group) | |

| ¹H NMR | δ ≈ 3.6 ppm (triplet) | -CH₂-OH (protons on C1) |

| δ ≈ 0.9 ppm (triplet) | -CH₂-CH₃ (protons on C11) | |

| IR Spectroscopy | ~3350 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded) |

| ~2930, 2860 cm⁻¹ (strong) | C-H aliphatic stretch | |

| ~1055 cm⁻¹ (medium) | C-O stretch |

Machine Learning and AI in Chemical Space Exploration for this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the rapid prediction of properties for vast numbers of molecules. acs.orgacs.org Instead of running costly simulations for every new compound, ML models can be trained on existing data to learn structure-property relationships.

For this compound, an ML approach could be used to explore the properties of its chemical derivatives for various applications. A typical workflow involves:

Data Collection: Assembling a large dataset of known alcohols and their measured properties (e.g., boiling point, solubility, biological activity).

Molecular Representation: Converting molecular structures into numerical descriptors (fingerprints or graph-based representations) that an ML algorithm can understand.

Model Training: Training an ML model (like a neural network or random forest) to find correlations between the molecular descriptors and the target properties. mdpi.com

Prediction: Using the trained model to predict the properties of new, unexplored derivatives of this compound.

This approach allows for the virtual screening of thousands of potential derivatives to identify candidates with desired characteristics—for instance, improved biodegradability, specific solvent properties, or enhanced fragrance profiles—before committing to their synthesis and experimental testing.

Table 5: Hypothetical Machine Learning Workflow for this compound Derivatives

| Step | Description | Example Application |

| 1. Define Objective | Identify a target property to optimize. | Find derivatives with a lower melting point to serve as better solvents in cold conditions. |

| 2. Generate Virtual Library | Computationally create thousands of structural analogs of this compound (e.g., by adding or moving functional groups). | Create isomers, homologous series, and esters of this compound. |

| 3. Featurize Molecules | Convert each molecule's structure into a numerical vector (molecular fingerprint). | Use Extended-Connectivity Fingerprints (ECFP) to represent each derivative. |

| 4. Predict Properties | Use a pre-trained ML model to predict the melting point for every molecule in the virtual library. | A Quantitative Structure-Property Relationship (QSPR) model predicts the melting point based on the ECFP. |

| 5. Prioritize Candidates | Rank the derivatives based on the predicted property and select the most promising ones for synthesis. | Select the top 10 derivatives with the lowest predicted melting points for experimental validation. |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Ethyl 1 Nonanol and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon skeleton and proton environments of 7-Ethyl-1-nonanol. High-field NMR provides superior signal dispersion, which is crucial for resolving the complex, overlapping signals typical of aliphatic chains.

¹H NMR: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. Key signals include the triplet corresponding to the protons on the carbon bearing the hydroxyl group (C1), the signals for the two methyl groups (on the ethyl branch and at the terminus of the main chain), and a complex multiplet region for the many methylene (B1212753) (CH₂) groups and the single methine (CH) proton at the chiral center (C7).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the nonanol backbone and the two carbons of the ethyl group. The chemical shifts are indicative of the carbon type (CH₃, CH₂, CH, C-OH).

Multi-Dimensional NMR: To definitively assign each signal and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, establishing which protons are on adjacent carbons. It would clearly show the connectivity from the H1 protons through the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of the ethyl group at the C7 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-CH₂OH) | 3.63 (t) | 62.9 |

| C2 (-CH₂-) | 1.57 (m) | 32.8 |

| C3 (-CH₂-) | 1.29 (m) | 25.7 |

| C4 (-CH₂-) | 1.29 (m) | 29.5 |

| C5 (-CH₂-) | 1.29 (m) | 26.9 |

| C6 (-CH₂-) | 1.29 (m) | 34.5 |

| C7 (-CH-) | 1.40 (m) | 39.2 |

| C8 (-CH₂-) | 1.29 (m) | 29.2 |

| C9 (-CH₃) | 0.88 (t) | 14.1 |

| C1' (-CH₂- of ethyl) | 1.35 (m) | 23.1 |

| C2' (-CH₃ of ethyl) | 0.86 (t) | 11.5 |

| -OH | Variable (broad s) | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula (C₁₁H₂₄O). This is a critical step in distinguishing it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass is 172.1827 Da. guidechem.com

Electron Ionization (EI) mass spectrometry also induces characteristic fragmentation of the molecule, which provides structural clues. For primary alcohols like this compound, common fragmentation pathways include: libretexts.org

Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C1-C2 bond, resulting in the loss of a ·CH₂OH radical and the formation of a stable carbocation. However, the fragment ion [M-CH₂OH]⁺ is often of low abundance. The most prominent fragment in the spectra of primary alcohols is often at m/z 31, corresponding to [CH₂OH]⁺.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common pathway, leading to an alkene radical cation [M-H₂O]⁺•.

Alkyl Chain Fragmentation: Cleavage along the hydrocarbon chain results in a series of carbocation fragments separated by 14 Da (CH₂), which is characteristic of long-chain aliphatic compounds.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

| 172.1827 | [M]⁺ | Molecular Ion |

| 154.1722 | [M-H₂O]⁺ | Dehydration |

| 143.1487 | [M-C₂H₅]⁺ | Loss of ethyl radical |

| 129.1330 | [M-C₃H₇]⁺ | Cleavage at C6-C7 |

| 57.0704 | [C₄H₉]⁺ | Alkyl fragment |

| 43.0548 | [C₃H₇]⁺ | Alkyl fragment |

| 31.0184 | [CH₂OH]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. bloomtechz.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of a primary alcohol. libretexts.org

A very strong and broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding. libretexts.org

Multiple sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

A strong C-O stretching vibration appears in the 1000-1100 cm⁻¹ region, which is characteristic of a primary alcohol. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds give strong IR signals, the non-polar C-C and C-H bonds of the alkyl backbone produce strong signals in the Raman spectrum, which can be useful for studying the conformational properties of the alkyl chain.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Appearance (IR) |

| O-H Stretch (H-bonded) | ~3330 | Weak | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Strong, Sharp |

| CH₂/CH₃ Bending | ~1465 | ~1450 | Medium |

| C-O Stretch | ~1060 | Weak | Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The presence of a stereocenter at the C7 position means that this compound exists as a pair of enantiomers, (R)-7-Ethyl-1-nonanol and (S)-7-Ethyl-1-nonanol. Chiroptical techniques are essential for analyzing chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. It is a powerful tool for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. researchgate.net By comparing the experimental VCD spectrum of an enantiomerically enriched sample to quantum chemical predictions, the (R) or (S) configuration can be assigned.

Electronic Circular Dichroism (ECD): Standard ECD is less applicable to this compound directly, as simple alcohols lack a strong chromophore that absorbs in the accessible UV-Vis range. However, derivatization of the hydroxyl group with a chromophoric auxiliary, such as a benzoate (B1203000) or naphthoate group, introduces a chromophore. The ECD spectrum of the resulting ester can then be used to determine the absolute configuration of the original alcohol. This method is also highly sensitive for determining enantiomeric excess. acs.org

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling

Coupled or hyphenated techniques are the industry standard for assessing the purity of chemical compounds and identifying trace-level impurities. bloomtechz.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing volatile compounds like this compound. researchgate.netsigmaaldrich.com The gas chromatograph separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase. This can effectively separate this compound from synthesis precursors, solvents, and structural isomers (e.g., other undecanols). The mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification of the main component and any impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for this compound, LC-MS can be used, particularly for analyzing less volatile derivatives or for methods that involve derivatization prior to analysis. For instance, if chiral derivatizing agents are used to separate the enantiomers on a chiral stationary phase via HPLC, LC-MS would be the detector of choice.

Solid-State Spectroscopic Analysis of Crystalline Forms or Adsorbed Species

While this compound is a liquid at room temperature, its properties in the solid state can be investigated at lower temperatures. These studies provide insight into molecular packing, conformation, and intermolecular interactions.

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, such as the melting point (Tm) and glass transition temperature (Tg). nih.gov This data is fundamental for understanding the physical properties and phase behavior of the material.

Solid-State NMR (SSNMR): For a crystalline or amorphous solid sample, SSNMR can provide information that is inaccessible in the solution state. It can distinguish between different crystalline polymorphs and provide details on the molecular conformation and dynamics within the solid lattice. mdpi.com

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice. This would unambiguously confirm the molecular structure and, for a single enantiomer, its absolute configuration. The packing would be governed by hydrogen bonds between the hydroxyl groups and van der Waals forces among the alkyl chains.

Environmental Fate, Transport, and Chemical Degradation of 7 Ethyl 1 Nonanol

Biodegradation Mechanisms and Microbial Transformation in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be the primary degradation pathway for 7-Ethyl-1-nonanol in soil and water.

Long-chain alcohols, including branched isomers, are generally considered to be biodegradable. puracy.comontosight.aiontosight.ai Studies on C9-C11 alcohols and their ethoxylates indicate they are biodegradable. puracy.comsevron.co.uk Specifically, ethoxylated C11-13 branched alcohols have been shown to be biodegradable under certain conditions. ontosight.ai Research on 2-ethylhexanol, a branched C8 alcohol, demonstrates that it is readily biodegradable. ontosight.ai

The general mechanism for the biodegradation of primary alcohols involves oxidation by alcohol dehydrogenase to form an aldehyde, which is then further oxidized by aldehyde dehydrogenase to a carboxylic acid. This resulting fatty acid can then be metabolized through the β-oxidation pathway. The branching in the structure of this compound might slightly influence the rate of degradation compared to linear alcohols, but it is not expected to prevent it.

Table 1: Estimated Biodegradation Data for this compound and Analogues

| Compound | Biodegradation Potential | Half-life Estimate | Source |

| This compound | Expected to be biodegradable | No data available | Read-across |

| Isodecanol (branched C10) | Biodegradable | May be an important environmental fate process | carlroth.com |

| 2-Ethylhexanol (branched C8) | Readily biodegradable | Not specified | ontosight.ai |

| C9-C11 Alcohols | Biodegradable | Not specified | puracy.com |

Note: Data for analogues are provided for context. The biodegradability of this compound is inferred.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The tendency of a chemical to bind to soil and sediment particles (sorption) influences its mobility and potential to leach into groundwater. This behavior is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc).

For long-chain alcohols, sorption is generally proportional to the length of the alkyl chain; longer chains tend to sorb more strongly. puracy.com However, branching can affect this relationship. For 2-ethylhexanol, the minimal adsorption coefficient (log Koc = 1.4) suggests it is not expected to bind significantly to soil or sediment. industrialchemicals.gov.au In contrast, some ethoxylated branched C13 alcohols are estimated to have high adsorption potential. santos.com

Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI Suite™, can be used to estimate these properties. While a specific EPI Suite™ prediction for this compound was not found in the searched literature, predictions for similar substances can be informative. For example, some models predict that C6-C12 fatty alcohols strongly adsorb to soil with minimal desorption. usda.gov Given that this compound is a C11 alcohol, it is likely to have a moderate to high potential for sorption to organic matter in soil and sediment, which would limit its leaching potential. However, the branching may reduce sorption compared to a linear C11 alcohol. The durability of sorption can be affected by environmental factors, with short-chain compounds being more easily desorbed and leached. nih.gov

Modeling of Environmental Distribution and Persistence

Environmental fate models, such as fugacity-based models and QSARs, are valuable tools for predicting the distribution and persistence of chemicals when experimental data are scarce. ecetoc.orgepa.govnih.gov These models use a chemical's physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow), to estimate its partitioning between air, water, soil, and sediment.

For long-chain alcohols, properties are predictable and can be estimated by QSARs. epa.gov For example, the log Kow is a key parameter, and while it suggests a potential for bioaccumulation for longer chain alcohols, experimental data often show lower bioaccumulation than predicted. ontosight.ai

Table 2: Estimated Physicochemical Properties for Environmental Modeling

| Property | This compound (Estimated) | 1-Undecanol (Experimental) | Isodecanol (Experimental/Estimated) | Source (for analogues) |

| Molecular Weight ( g/mol ) | 172.31 | 172.31 | 158.28 | nih.govusda.gov |

| Vapor Pressure (Pa at 25°C) | ~1.5 | 0.3 | 2.76 | nih.govsigmaaldrich.com |

| Water Solubility (mg/L) | Low | Slightly soluble | 96 | nih.govsigmaaldrich.com |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 | 4.8 | 3.94 | nih.govsigmaaldrich.com |

Note: Values for this compound are estimated based on trends for similar long-chain branched alcohols. Values for analogues are from cited sources.

Based on these properties, models would likely predict that this compound, if released to the environment, would predominantly partition to soil and sediment due to its relatively low water solubility and moderate to high log Kow. Its moderate vapor pressure suggests some partitioning to the atmosphere is possible, where it would be subject to rapid degradation.

Assessment of Metabolites and Transformation Products in Environmental Contexts

The degradation of this compound in the environment will lead to the formation of metabolites and transformation products.

Biodegradation Metabolites: As previously mentioned, the primary biodegradation pathway for branched-chain alcohols in aerobic environments is oxidation to the corresponding carboxylic acid. nih.govpolyu.edu.hkyoutube.com Therefore, the initial key metabolite of this compound is expected to be 7-ethylnonanoic acid . This acid would then likely undergo further metabolism. The presence of branching can influence the metabolic pathway, potentially involving both alpha- and beta-oxidation.

Atmospheric Transformation Products: The reaction of this compound with hydroxyl radicals in the atmosphere will produce a variety of oxygenated transformation products, including aldehydes and ketones, before ultimate mineralization to carbon dioxide and water.

The environmental impact of these metabolites would need to be considered in a full risk assessment. For example, the degradation of some alcohol ethoxylates can lead to the formation of free fatty alcohols. erasm.org While the metabolites of this compound are expected to be further biodegradable, their specific properties and potential for persistence or toxicity are unknown without further study.

Advanced Materials Science and Engineering Applications of 7 Ethyl 1 Nonanol Derivatives

Synthesis of Specialized Esters and Ethers for High-Performance Applications

The conversion of 7-Ethyl-1-nonanol into ester and ether derivatives is a primary route to harnessing its potential for advanced materials. These functionalization reactions transform the terminal hydroxyl group into a variety of moieties, tailoring the molecule for specific high-performance roles such as specialty plasticizers, advanced solvents, and lubricant base stocks.

Standard organic synthesis methodologies are employed for the preparation of these derivatives. scribd.com Esters are typically synthesized via Fischer esterification, which involves the acid-catalyzed reaction of this compound with a selected carboxylic acid. Alternatively, for higher purity or for reactions with sensitive functional groups, the alcohol can be reacted with an acyl chloride or acid anhydride. nih.gov The synthesis of β-keto esters, for example, can be achieved through a one-pot reaction of carboxylic acids and ynol ethers under mild conditions. acs.org

Ether synthesis can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. beilstein-journals.org More advanced methods include the reductive conversion of esters to ethers using catalytic systems like indium(III) bromide (InBr3) and triethylsilane (Et3SiH), which allows for the one-pot synthesis of unsymmetrical ethers under mild conditions. organic-chemistry.org These synthetic routes offer access to a wide array of derivatives where the properties are dictated by the choice of the reacting partner.

| Derivative Type | Example Derivative | Synthesis Method | Potential High-Performance Application |

|---|---|---|---|

| Ester | 7-Ethyl-1-nonyl acetate (B1210297) | Fischer Esterification | Specialty solvent, Fragrance component |

| Ester | Di(7-ethyl-1-nonyl) phthalate | Esterification with phthalic anhydride | High-performance PVC plasticizer |

| Ester | 7-Ethyl-1-nonyl methacrylate (B99206) | Reaction with methacryloyl chloride | Polymer monomer |

| Ether | 1-(7-Ethylnonoxy)butane | Williamson Ether Synthesis | High-boiling point solvent, lubricant additive |

| Ether | 7-Ethyl-1-nonyl methyl ether | Reductive ester conversion | Fuel additive, reaction medium |

Polymeric Materials Derived from this compound Monomers

The incorporation of the 7-ethyl-1-nonyl side chain into polymers is a promising strategy for developing materials with tailored thermal and mechanical properties. The primary route involves converting this compound into an ethylenically unsaturated monomer, most commonly an acrylate (B77674) or methacrylate, which can then undergo polymerization.

The synthesis of these monomers, such as 7-ethyl-1-nonyl acrylate (7-EN-A) or 7-ethyl-1-nonyl methacrylate (7-EN-MA), is typically achieved by reacting the parent alcohol with acryloyl chloride or methacryloyl chloride, respectively, in the presence of a base to neutralize the HCl byproduct. These monomers are versatile building blocks for creating a range of polymeric materials. penpet.comlgchemon.com

Free-radical polymerization is a common technique used for these monomers, initiated by thermal or photochemical decomposition of an initiator. rsc.org The resulting polymers, such as poly(7-ethyl-1-nonyl methacrylate), are expected to exhibit properties characteristic of polymers with long, branched alkyl side chains. These include a low glass transition temperature (Tg), good thermal stability, and hydrophobicity. The bulky, flexible side chain acts as an internal plasticizer, preventing the polymer backbones from packing closely and thus imparting flexibility and a lower modulus to the final material. Such properties are highly desirable in applications like pressure-sensitive adhesives, coatings, and impact modifiers.

| Monomer | Polymer | Expected Properties | Potential Applications |

|---|---|---|---|

| 7-Ethyl-1-nonyl acrylate (7-EN-A) | Poly(7-ethyl-1-nonyl acrylate) | Low Tg, High flexibility, Hydrophobic, Good solubility in organic solvents | Adhesives, Sealants, Coatings, Plasticizers |

| 7-Ethyl-1-nonyl methacrylate (7-EN-MA) | Poly(7-ethyl-1-nonyl methacrylate) | Low Tg, Higher mechanical strength than acrylate counterpart, Thermally stable | Impact modifiers, Viscosity index improvers, Specialty resins |

Supramolecular Assemblies and Self-Assembling Systems

The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar C11 alkyl tail, makes it a candidate for forming ordered supramolecular structures. dokumen.pub The principles of supramolecular chemistry are based on non-covalent interactions, such as hydrogen bonding and van der Waals forces, which drive molecules to organize spontaneously into larger, functional assemblies. dokumen.pubacs.org

Long-chain linear alcohols are known to form self-assembled monolayers on various substrates, as well as micelles or vesicles in aqueous solutions. bloomtechz.com The introduction of an ethyl branch on the alkyl chain of this compound is expected to significantly influence its self-assembly behavior. Compared to its linear isomer, 1-undecanol, the ethyl group in the 7-position introduces steric hindrance. This branching would likely disrupt the close packing that is characteristic of linear alkanes, leading to more disordered or fluidic assemblies with a larger area per molecule in a monolayer.

This disruption of packing can be advantageous in certain applications. For instance, in the formation of organogels, the less efficient packing of branched chains can lead to the entanglement of fibrous aggregates, creating a 3D network that immobilizes the solvent. Furthermore, derivatives of this compound can be designed to participate in more complex self-assembling systems, such as those involving carbohydrate moieties or other recognition motifs, to form functional materials for sensing or catalysis. rsc.orgacs.org The solvent environment plays a crucial role in directing the structure and stability of these assemblies. acs.org

Integration into Nanocomposites and Hybrid Materials

Nanocomposites are materials that incorporate nanoparticles into a matrix, often a polymer, to achieve properties that are superior to the individual components. Derivatives of this compound can play a crucial role in the development of advanced nanocomposite and hybrid materials in two primary ways: as a modified polymer matrix or as a surface functionalization agent for nanoparticles.

Polymers derived from 7-ethyl-1-nonyl acrylate or methacrylate can serve as a highly adaptable matrix for dispersing inorganic nanoparticles such as silica (B1680970) (SiO2), titania (TiO2), or alumina (B75360) (Al2O3). researchgate.net The bulky, branched side chains of the polymer can create sufficient free volume to accommodate the nanoparticles, preventing their aggregation and leading to a homogeneous dispersion. This results in materials with enhanced mechanical strength, thermal stability, and barrier properties. mdpi.comgoogle.com

Alternatively, this compound or its derivatives can be used to chemically modify the surface of nanoparticles. nih.gov By grafting these organic molecules onto the nanoparticle surface, their surface energy can be altered from hydrophilic to hydrophobic. This surface functionalization improves the compatibility and interfacial adhesion between the inorganic nanoparticles and a nonpolar polymer matrix. This strategy is critical for creating robust hybrid materials where stress can be efficiently transferred from the polymer matrix to the reinforcing nanoparticles, a key factor for improving mechanical performance.

Lubricant and Surfactant Development

The unique branched structure of this compound makes it and its derivatives highly suitable for applications as high-performance lubricants and surfactants. ontosight.aishell.com

In the lubricant industry, the structure of the base oil is critical for performance. Branched-chain alcohols and their ester derivatives are known to exhibit excellent low-temperature properties. exxonmobilchemical.com The ethyl group on the this compound backbone disrupts the ability of the molecules to pack into an ordered, crystalline structure at low temperatures. This results in a significantly lower pour point compared to linear analogues, ensuring the lubricant remains fluid and effective in cold environments. exxonmobilchemical.commasterorganicchemistry.com Esters synthesized from this compound can be used as lubricant base stocks or as additives to improve the viscosity index and thermal-oxidative stability of formulations.

As a precursor for surfactants, this compound can be ethoxylated to produce nonionic surfactants. specialchem.comexxonmobilchemical.com In this process, ethylene (B1197577) oxide is added to the hydroxyl group, creating a polyethylene (B3416737) glycol chain. The length of this chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant. The branched C11 hydrophobe of this compound provides superior wetting power compared to linear alcohols, making these surfactants effective in applications like detergents, emulsifiers, and dispersing agents. exxonmobilchemical.com The branching also influences the biodegradability and aquatic toxicity of the resulting surfactants, which are key considerations for developing environmentally safer products. exxonmobilchemical.com

| Property | Derivative from this compound (Branched) | Derivative from 1-Undecanol (Linear) | Advantage of Branched Structure |

|---|---|---|---|

| Pour Point (as Ester) | Low | Higher | Improved low-temperature fluidity for lubricants. exxonmobilchemical.com |

| Wetting Power (as Ethoxylate) | Excellent | Good | Faster surface tension reduction for detergents and cleaners. exxonmobilchemical.com |

| Biodegradability (as Ethoxylate) | Readily Biodegradable | Readily Biodegradable | Both meet standards, but branching pattern can influence the rate. exxonmobilchemical.comexxonmobilchemical.com |

| Packing Density | Low | High | Prevents wax formation in lubricant formulations. exxonmobilchemical.commasterorganicchemistry.com |

Structure-Property Relationships in this compound-Derived Advanced Materials

The performance of advanced materials derived from this compound is fundamentally governed by its distinct molecular structure. Understanding the relationship between its structural features and the macroscopic properties of its derivatives is crucial for designing new materials with targeted functionalities. solubilityofthings.comdergipark.org.tr

The key structural elements of this compound that dictate the properties of its derivatives are:

Primary Alcohol Group (-OH): This functional group is the site for chemical modification, allowing for the synthesis of a vast range of esters, ethers, and other derivatives, thereby creating a platform of materials. scribd.com

Alkyl Chain Length (C11 total): The long, nonpolar alkyl chain imparts hydrophobicity, solubility in organic media, and contributes to the plasticizing effect in polymers.

Ethyl Branching: The ethyl group at the 7-position is the most defining feature. This branching disrupts intermolecular packing, which has several important consequences:

It lowers the melting point and pour point of the molecule and its derivatives compared to linear isomers, which is highly beneficial for lubricants. masterorganicchemistry.com

It reduces the crystallinity and increases the free volume in polymers, leading to a lower glass transition temperature and enhanced flexibility. dergipark.org.tr

It increases the steric bulk, which can affect reaction kinetics and the morphology of self-assembled systems.

In surfactants, this branching enhances wetting performance. exxonmobilchemical.com

The study of quantitative structure-property relationships (QSPR) for aliphatic alcohols confirms that branching significantly impacts physical properties like boiling point and density. solubilityofthings.com Compared to a linear alcohol, branching generally decreases the boiling point due to a reduction in the surface area available for van der Waals interactions. masterorganicchemistry.com However, when compared to more highly branched isomers, the specific placement of the ethyl group in this compound will result in unique packing efficiencies and, consequently, distinct thermal and physical properties. This nuanced control over molecular architecture allows for the fine-tuning of material properties for specialized engineering applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 7-Ethyl-1-nonanol, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or Grignard reactions, using ethyl magnesium bromide and nonanal derivatives. Optimize reaction conditions (temperature, solvent polarity) based on kinetic studies. Monitor purity via GC-MS with a polar stationary phase (e.g., DB-WAX) to resolve alcohol isomers . Validate yields using gravimetric analysis and compare against theoretical stoichiometric predictions.

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination and refractive index measurements for density. Cross-validate boiling points using fractional distillation under reduced pressure (e.g., 10 mmHg) to minimize thermal decomposition. Reference NIST Chemistry WebBook data for critical parameters (e.g., Tc, Vc) and report uncertainties .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Employ H NMR (400 MHz, CDCl₃) to identify ethyl (-CH₂CH₃, δ 0.8–1.5 ppm) and hydroxyl (-OH, δ 1.5–2.0 ppm) groups. Use IR spectroscopy to confirm O-H stretches (3200–3600 cm⁻¹). Compare with computational simulations (e.g., DFT) for bond vibration assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound oxidation?

- Methodological Answer : Conduct controlled experiments varying catalysts (e.g., MnO₂ vs. PCC) and reaction conditions (pH, solvent). Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Apply principal component analysis (PCA) to isolate variables causing discrepancies, referencing prior mechanistic studies .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Methodological Answer : Use C-labeled this compound in soil microcosms to track mineralization rates via scintillation counting. Pair with LC-MS/MS to identify intermediate metabolites. Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation .

Q. How should researchers address conflicting bioactivity data in toxicity studies of this compound?

- Methodological Answer : Standardize cell culture models (e.g., HepG2 vs. primary hepatocytes) and exposure durations. Use ANOVA to assess inter-study variability. Apply Hill equation modeling to dose-response curves, accounting for batch-specific impurities quantified via HPLC .

Data Presentation and Analysis

Q. What strategies ensure robust statistical analysis of this compound experimental data?

- Methodological Answer : Normalize datasets using z-scores to address instrumental variability. Apply Grubbs’ test to identify outliers in triplicate measurements. Use Bayesian regression for small sample sizes to estimate confidence intervals .

Q. How should researchers structure a discussion section when reporting contradictory results?

- Methodological Answer : Categorize discrepancies by potential sources (e.g., analytical sensitivity, sample contamination). Use causal diagrams to map hypotheses and reference prior studies (e.g., "Smith et al. (2022) observed similar variability under high humidity"). Propose follow-up experiments (e.g., isotope tracing) to test alternative explanations .

Tables for Reference

| Property | Reported Value | Uncertainty | Method | Source |

|---|---|---|---|---|

| Boiling Point (°C) | 235–238 | ±1.5 | Fractional Distillation | |

| LogP (Octanol-Water) | 3.2 | ±0.3 | Shake-Flask | |

| (kJ/mol) | 68.4 | ±2.1 | Calorimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.